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Compound of Interest

Compound Name: 4-(Phenylethynyl)benzaldehyde

Cat. No.: B1269893

CAS Number: 57341-98-7
Chemical Formula: CisH100
Molecular Weight: 206.24 g/mol

This technical guide provides an in-depth overview of 4-(phenylethynyl)benzaldehyde, a
versatile bifunctional aromatic compound. It is intended for researchers, scientists, and
professionals in drug development and materials science. This document details the
compound's physicochemical properties, spectroscopic data, synthesis protocols, and its
applications as a key building block in the synthesis of various organic molecules.

Physicochemical Properties

4-(Phenylethynyl)benzaldehyde is a solid at room temperature, typically appearing as a white
to yellow or beige powder or crystalline solid. It is soluble in organic solvents such as
dichloromethane, chloroform, and ethyl acetate.
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Property Value Reference
Molecular Formula C15H100 N/A
Molecular Weight 206.24 g/mol N/A

Melting Point 95-98 °C

Boiling Point 383.9£25.0 °C (Predicted) N/A

White to yellow to beige
Appearance . _
powder or crystalline solid

Soluble in dichloromethane,
Solubility N/A
chloroform, ethyl acetate

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-
(phenylethynyl)benzaldehyde. The following data are characteristic of the compound.

Technique Data

o (ppm): 10.06 (s, 1H, CHO), 7.93 (d, J=8.2 Hz,
1H NMR (CDCls, 400 MHz) 2H, Ar-H), 7.68 (d, J=8.2 Hz, 2H, Ar-H), 7.59-
7.57 (m, 2H, Ar-H), 7.42-7.39 (m, 3H, Ar-H)

5 (ppm): 191.4, 135.9, 132.8, 132.2, 129.8,

13C NMR (CDCls, 100 MHz
( ) 129.5, 129.1, 128.6, 122.5, 93.5, 88.6

v (cm~1): 2218 (C=C), 1701 (C=0), 1600, 1560

Infrared (IR) (Ar C=C)
r =

Mass Spectrometry (MS) m/z: 206.07 (M*)

Synthesis

The most common and efficient method for the synthesis of 4-(phenylethynyl)benzaldehyde
is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves
the reaction of a terminal alkyne (phenylacetylene) with an aryl halide (typically 4-
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iodobenzaldehyde or 4-bromobenzaldehyde) in the presence of a copper(l) co-catalyst and a
base.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of 4-(phenylethynyl)benzaldehyde from 4-
iodobenzaldehyde and phenylacetylene.

Materials:

4-lodobenzaldehyde

e Phenylacetylene

 Bis(triphenylphosphine)palladium(ll) dichloride [PdCl2(PPhs)z]

o Copper(l) iodide (Cul)

o Triethylamine (EtsN)

e Toluene

 Hydrochloric acid (HCI), 1 M

e Brine (saturated agueous NaCl solution)

e Magnesium sulfate (MgSOa)

e Dichloromethane (CH2Cl2)

e Hexane

Ethyl acetate

Procedure:

o A mixture of 4-iodobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(ll) dichloride
(0.02 eq), and copper(l) iodide (0.04 eq) is placed in a round-bottom flask.

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b1269893?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
Toluene and triethylamine are added, followed by the addition of phenylacetylene (1.2 eq).

The reaction mixture is stirred at room temperature for 12-24 hours, during which the
formation of a precipitate (triethylammonium iodide) is observed.

Upon completion of the reaction (monitored by TLC), the mixture is filtered to remove the
precipitate.

The filtrate is washed with 1 M HCI and brine, then dried over anhydrous magnesium sulfate.
The solvent is removed under reduced pressure to yield the crude product.

The crude product is purified by column chromatography on silica gel using a hexane/ethyl
acetate gradient as the eluent to afford 4-(phenylethynyl)benzaldehyde as a solid.

Reactants & Catalysts

Triethylamine

Reaction Conditions Work-up & Purification Final Product
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 To cite this document: BenchChem. [4-(Phenylethynyl)benzaldehyde: A Comprehensive
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269893#4-phenylethynyl-benzaldehyde-cas-
number-57341-98-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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